N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a thiophene ring substituted with a benzyl group and a carbamoyl group, as well as a furan ring attached to a carboxamide group. Its unique structure makes it a candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms the carbon-carbon bond between the thiophene and the benzyl group. This reaction requires a palladium catalyst and a boronic acid derivative of the benzyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions: N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted furans.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for drug development.
Industry: Use in material science for the development of advanced materials.
Mechanism of Action
The mechanism by which N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Veliparib: A benzimidazole carboxamide derivative used in cancer therapy.
Thiophene derivatives: Other thiophene-based compounds used in various applications.
Uniqueness: N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications.
This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential in drug development and material science continues to drive interest and innovation in the field.
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Properties
IUPAC Name |
N-(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-14(10-12-6-3-2-4-7-12)24-18(15(11)16(19)21)20-17(22)13-8-5-9-23-13/h2-9H,10H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFTYUUONYJCKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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